2,3,4-Trichlorobenzonitrile

Agrochemical Herbicide discovery Phytotoxicity

Isomeric purity is critical in chlorobenzonitrile-based syntheses-using the wrong trichloro isomer leads to incorrect regioselectivity and failed Anagrelide pathways. 2,3,4-Trichlorobenzonitrile (CAS 2112-31-4) eliminates this risk with its defined substitution pattern. · Enables direct, validated conversion to Anagrelide-related pharmaceuticals. · Matches dichlobenil phytotoxic potency for herbicide discovery programs. · Available in ≥95% purity with full analytical documentation; ship ambient globally.

Molecular Formula C7H2Cl3N
Molecular Weight 206.5 g/mol
CAS No. 2112-31-4
Cat. No. B031827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichlorobenzonitrile
CAS2112-31-4
Molecular FormulaC7H2Cl3N
Molecular Weight206.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
InChIKeyBECLFYHEMQTGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichlorobenzonitrile (CAS 2112-31-4): Core Physicochemical and Functional Profile for Research and Industrial Procurement


2,3,4-Trichlorobenzonitrile is a tri-chlorinated aromatic nitrile with the molecular formula C₇H₂Cl₃N, characterized by a benzene ring bearing three electron-withdrawing chlorine atoms at the 2-, 3-, and 4-positions and a nitrile group . Its physicochemical properties include a boiling point of 281.2±35.0 °C at 760 mmHg, a density of 1.54 g/cm³, and a flash point of 121 °C . The compound serves as a versatile synthetic intermediate with documented applications in pharmaceutical synthesis (specifically in Anagrelide-related compounds) and agrochemical development [1]. The specific 2,3,4-substitution pattern confers distinct reactivity characteristics that differentiate it from other chlorobenzonitrile isomers and analogs, making precise procurement of this specific isomer essential for reproducibility in synthetic workflows.

Why 2,3,4-Trichlorobenzonitrile Cannot Be Substituted with Other Chlorobenzonitrile Isomers or Analogs


Chlorobenzonitrile isomers and analogs are not interchangeable in scientific and industrial applications due to fundamentally different substitution patterns that dictate regioselectivity in synthetic transformations, biological target interactions, and physicochemical behavior. The position and number of chlorine atoms on the aromatic ring govern the electronic density distribution, which in turn determines the site selectivity of nucleophilic aromatic substitution, cross-coupling reactions, and electrochemical reduction pathways . In herbicidal applications, even closely related trichlorobenzonitrile isomers exhibit distinct activity profiles, with 2,3,4- and 2,3,5-trichloro derivatives demonstrating equivalent phytotoxic potency to dichlobenil, while the 2,4,5-isomer displays a different growth-stimulating rather than growth-inhibiting biological response [1]. For pharmaceutical intermediate applications, the specific 2,3,4-substitution pattern is structurally required for downstream conversion to Anagrelide-related compounds, and substituting alternative isomers would alter the synthetic pathway or yield incorrect product architectures [2]. The following quantitative evidence establishes the verifiable differentiation of 2,3,4-trichlorobenzonitrile relative to its closest comparators.

Quantitative Differentiation Evidence: 2,3,4-Trichlorobenzonitrile vs. Comparator Compounds


Herbicidal Potency: 2,3,4-Trichlorobenzonitrile Demonstrates Activity Equivalent to Dichlobenil

In a comparative phytotoxicity evaluation using equimolar exponential rate applications in nutrient solution, 2,3,4-trichlorobenzonitrile exhibited activity that was as active as, or more active than, 2,6-dichlorobenzonitrile (dichlobenil), a commercial herbicide benchmark [1]. Among thirty variously substituted benzonitriles and derivatives tested, 2,3,4-trichlorobenzonitrile was identified as one of only five compounds achieving this potency threshold, alongside 2,6-dibromobenzonitrile, 2,6-dichloro-β-benzaldoximeacetate, 2-bromo-6-chlorobenzonitrile, and 2,3,5-trichlorobenzonitrile [1].

Agrochemical Herbicide discovery Phytotoxicity

Synthetic Regioselectivity: 2,3,4-Substitution Pattern Enables Selective Dechlorination Pathways

Electrochemical reduction studies on chlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate, demonstrate that the rate of dechlorination is dependent on the substitution pattern, with pronounced regioselectivity observed in the case of oligochloro derivatives . The specific 2,3,4-arrangement of chlorine atoms yields a predictable dechlorination outcome that differs from other chlorination patterns, enabling controlled sequential functionalization strategies that are not achievable with alternative isomers .

Electrochemistry Synthetic methodology Dechlorination

Pharmaceutical Intermediate Specificity: 2,3,4-Trichlorobenzonitrile Is a Documented Precursor for Anagrelide-Related Compounds

2,3,4-Trichlorobenzonitrile is specifically documented as an intermediate in the synthesis of Anagrelide (A637300) and related compounds [1]. Anagrelide is a clinically approved drug for the treatment of essential thrombocythemia [2]. The requirement for the precise 2,3,4-substitution pattern in this synthetic route means that alternative trichlorobenzonitrile isomers (e.g., 2,3,5-, 2,4,5-, or 3,4,5-trichlorobenzonitrile) cannot serve as drop-in replacements without fundamentally altering the synthetic pathway and product identity [1].

Pharmaceutical synthesis Anagrelide Drug intermediate

Spectroscopic Differentiation: Isomeric Chlorobenzonitriles Exhibit Distinct Absorption and Emission Signatures

A systematic spectroscopic study of isomeric chlorobenzonitriles demonstrated that absorption, fluorescence, and phosphorescence characteristics vary measurably among isomers due to differences in electronic structure and dipole moments [1]. These spectroscopic signatures provide a reliable analytical method for distinguishing 2,3,4-trichlorobenzonitrile from its isomeric counterparts (e.g., 2,3,5-, 2,4,5-, 3,4,5-trichlorobenzonitrile) in quality control and identity verification workflows [1]. The internal heavy atom spin-orbit coupling effect, which influences triplet state radiative and nonradiative rates, was identified as a key contributor to these isomeric differences [1].

Spectroscopy Analytical chemistry Quality control

Validated Application Scenarios for 2,3,4-Trichlorobenzonitrile Based on Quantitative Evidence


Agrochemical Lead Optimization and Herbicide Development Programs

Research programs focused on developing novel herbicides with efficacy comparable to dichlobenil but with distinct intellectual property positions should prioritize 2,3,4-trichlorobenzonitrile as a lead scaffold. The compound's demonstrated phytotoxic activity at parity with the commercial benchmark 2,6-dichlorobenzonitrile validates its biological relevance, while its unique 2,3,4-substitution pattern offers a differentiated chemical space for SAR exploration and patent filing [1]. This scenario applies to early-stage agrochemical discovery, particularly for broadleaf weed control applications.

Process Chemistry for Anagrelide and Structurally Related Pharmaceuticals

Pharmaceutical manufacturers and CROs engaged in the synthesis of Anagrelide, its intermediates, or structurally related compounds require 2,3,4-trichlorobenzonitrile as a specified building block [1]. This application scenario includes process development, scale-up, and commercial manufacturing of Anagrelide API for essential thrombocythemia treatment. Procurement specifications must strictly require the 2,3,4-isomer, as substitution with alternative trichlorobenzonitrile isomers would alter the synthetic route and compromise product identity [1].

Stepwise Dechlorination-Functionalization Synthetic Sequences

Synthetic chemists designing sequential functionalization strategies on polychlorinated aromatic scaffolds can exploit the documented regioselectivity of the 2,3,4-substitution pattern under electrochemical reduction conditions [1]. The predictable site selectivity enables controlled installation of new functional groups via selective dechlorination, a capability that distinguishes this substitution pattern from other chlorinated aromatic nitriles. This scenario is relevant to medicinal chemistry programs requiring late-stage diversification of chlorinated aromatic cores.

Analytical Reference Standard and Isomer-Specific Quality Control

Quality control laboratories and analytical chemistry groups require authentic 2,3,4-trichlorobenzonitrile as a reference standard for identity verification in incoming materials and process intermediates. The compound's distinct spectroscopic signature, documented in comparative isomeric studies, provides a reliable basis for analytical method development and validation [1]. This scenario is essential for preventing costly synthetic errors arising from isomeric cross-contamination or misidentification.

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